2-Ethenylsulfanyl-1,3-benzothiazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethenylsulfanyl-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NS2/c1-2-11-9-10-7-5-3-4-6-8(7)12-9/h2-6H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBPTXCHOFYAPNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CSC1=NC2=CC=CC=C2S1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NS2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50325452 | |
| Record name | 2-(Ethenylsulfanyl)-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50325452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.3 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13604-13-2 | |
| Record name | NSC508091 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=508091 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Ethenylsulfanyl)-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50325452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance of Benzothiazole Scaffolds in Advanced Organic and Materials Chemistry
The benzothiazole (B30560) scaffold, a bicyclic system featuring a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a privileged structure in chemical research. benthamscience.combibliomed.org Its unique electronic properties and rigid, planar geometry make it a versatile building block in both medicinal and materials chemistry. nih.govderpharmachemica.com The aromatic nature of the benzothiazole system, combined with the presence of nitrogen and sulfur heteroatoms, allows for diverse and targeted chemical modifications, particularly at the C-2 position. benthamscience.com
In the realm of organic and medicinal chemistry , benzothiazole derivatives are renowned for their broad spectrum of biological activities. nih.govtandfonline.com This has led to their investigation and development as therapeutic agents for a wide array of conditions. ijsrst.comijbpas.com The structural core is present in numerous compounds explored for applications including antimicrobial, anticancer, anti-inflammatory, and antidiabetic roles. benthamscience.comnih.govderpharmachemica.com The ability of the benzothiazole nucleus to interact with various biological targets is a key driver of its prevalence in drug discovery programs. tandfonline.comijsrst.com
In materials chemistry , the benzothiazole unit is prized for its contribution to the electronic and photophysical properties of advanced materials. derpharmachemica.comresearchgate.net Its electron-withdrawing nature makes it a valuable component in the design of organic dyes and polymers. researchgate.netacs.org Benzothiazole-containing compounds are utilized as fluorescent probes and have been incorporated into organic light-emitting diodes (OLEDs) and polymer-based photocatalysts. researchgate.netacs.orgdiva-portal.org For instance, certain benzothiazole styryl dyes are known to interact with DNA, highlighting their potential in developing new diagnostic and therapeutic tools. nih.gov Furthermore, derivatives like 2-mercaptobenzothiazole (B37678) are used industrially as vulcanization accelerators in rubber manufacturing, demonstrating the scaffold's commercial relevance. researchgate.net
The table below summarizes the key application areas that underscore the significance of the benzothiazole scaffold.
| Field of Chemistry | Key Applications of Benzothiazole Scaffolds |
| Medicinal Chemistry | Core structure for antimicrobial, anticancer, and anti-inflammatory agents. benthamscience.comnih.gov |
| Basis for developing neuroprotective and antidiabetic compounds. tandfonline.comijbpas.com | |
| Materials Science | Building block for organic dyes and fluorescent materials. researchgate.netnih.gov |
| Component in polymers for photocatalysis and electronic devices. acs.orgdiva-portal.org | |
| Industrial Chemistry | Used as vulcanization accelerators in the rubber industry. researchgate.net |
Rationale for Investigating Ethenylsulfanyl Functionalization Within the 1,3 Benzothiazole System
Strategies for Constructing the 1,3-Benzothiazole Core
The 1,3-benzothiazole scaffold is a privileged structure in medicinal and materials chemistry, leading to the development of numerous synthetic routes for its creation. These methods range from classical condensation reactions to modern catalyzed and sustainable approaches.
Cyclization Reactions of 2-Aminothiophenol (B119425) with Precursors for C2-Substitution
The most fundamental and widely utilized method for synthesizing the benzothiazole core is the condensation and subsequent cyclization of 2-aminothiophenol with various carbon-containing electrophiles. This approach directly installs a substituent at the C2 position, which can be a precursor to the desired ethenylsulfanyl group.
A common strategy involves the reaction of 2-aminothiophenol with aldehydes. This reaction can be promoted by a variety of catalysts. For instance, a mixture of hydrogen peroxide and hydrochloric acid in ethanol (B145695) at room temperature provides a quick and easy workup for the synthesis of 2-substituted benzothiazoles with excellent yields. mdpi.comorganic-chemistry.org Another approach utilizes a polystyrene-grafted iodine acetate (B1210297) catalyst in dichloromethane (B109758) (DCM) at room temperature, offering an efficient condensation of 2-aminothiophenol with benzaldehydes. mdpi.com
Carboxylic acids and their derivatives are also key precursors. The use of a phosphonium (B103445) acidic ionic liquid provides an environmentally responsible route for the synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and carboxylic acids. mdpi.com Furthermore, a simple and green method involves the reaction of 2-aminothiophenol with aldehydes in a self-neutralizing acidic CO2-alcohol system, which generates alkyl carbonic acid in situ to catalyze the reaction under mild conditions. mdpi.com
The reaction of 2-aminothiophenol with ketones can also be employed, often using an excess of the ketone as the solvent at reflux temperatures. This method has been used to synthesize a range of 2,2-disubstituted benzothiazolines which can be subsequently oxidized to the corresponding benzothiazoles. mdpi.com
| Precursor | Catalyst/Conditions | Product | Reference |
| Aldehydes | H₂O₂/HCl, Ethanol, RT | 2-Substituted Benzothiazole | mdpi.comorganic-chemistry.org |
| Aldehydes | Polystyrene-grafted iodine acetate, DCM, RT | 2-Substituted Benzothiazole | mdpi.com |
| Carboxylic Acids | Phosphonium acidic ionic liquid | 2-Substituted Benzothiazole | mdpi.com |
| Aldehydes | CO₂/Alcohol (Alkyl carbonic acid) | 2-Substituted Benzothiazole | mdpi.com |
| Ketones | Excess ketone, Reflux | 2,2-Disubstituted Benzothiazoline | mdpi.com |
Oxidative Annulation Approaches for Benzothiazole Ring Formation
Oxidative annulation strategies provide an alternative pathway to the benzothiazole ring system, often starting from less functionalized precursors. These methods typically involve the formation of a C-S and a C-N bond in a single operational step, driven by an oxidant.
One such approach is the reaction of N-arylthioureas. Ruthenium(III) chloride can catalyze the intramolecular oxidative coupling of N-arylthioureas to yield 2-aminobenzothiazoles in high yields. wikipedia.org Similarly, palladium(II) acetate catalyzes the intramolecular oxidative cyclization of N-aryl-N',N'-dialkylthioureas to form 2-(dialkylamino)benzothiazoles. wikipedia.org
Another strategy involves the reaction of 2-haloanilines with a sulfur source. For instance, 2-iodoanilines can react with dithiocarbamates in a metal-free or copper-catalyzed one-pot reaction to produce 2-aminobenzothiazoles. wikipedia.org
Metal-Catalyzed and Organocatalytic Routes to the Benzothiazole System
In recent years, metal-catalyzed and organocatalytic methods have gained prominence for their efficiency, selectivity, and milder reaction conditions.
Metal-Catalyzed Syntheses: Copper catalysts are particularly effective in benzothiazole synthesis. For example, a copper-catalyzed three-component reaction of 2-iodophenylisocyanides, potassium sulfide, and various amines can produce 2-aminobenzothiazoles in nearly quantitative yields. wikipedia.org Iron catalysts have also been employed. A one-pot regioselective method for preparing 2-arylbenzoxazoles from N-arylbenzamides has been developed using iron(III)-catalyzed bromination followed by copper(I)-catalyzed O-cyclization. A similar strategy can be adapted for benzothiazole synthesis from N-arylthiobenzamides. nih.gov
Organocatalytic Syntheses: Organocatalysis offers a metal-free alternative for benzothiazole synthesis. For instance, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), a common organic base, can promote the tandem reaction of o-haloanilines and carbon disulfide to afford 2-mercaptobenzothiazole (B37678) derivatives in good yields. organic-chemistry.org This method is advantageous as it avoids the use of transition metals. organic-chemistry.org
| Catalyst Type | Precursors | Catalyst | Product | Reference |
| Metal-Catalyzed | N-Arylthioureas | RuCl₃ | 2-Aminobenzothiazole (B30445) | wikipedia.org |
| Metal-Catalyzed | N-Aryl-N',N'-dialkylthioureas | Pd(OAc)₂ | 2-(Dialkylamino)benzothiazole | wikipedia.org |
| Metal-Catalyzed | 2-Iodophenylisocyanides, K₂S, Amines | Copper | 2-Aminobenzothiazole | wikipedia.org |
| Organocatalytic | o-Haloanilines, CS₂ | DBU | 2-Mercaptobenzothiazole | organic-chemistry.org |
Sustainable and Green Chemistry Approaches in Benzothiazole Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of benzothiazoles to minimize waste, avoid hazardous reagents, and improve energy efficiency.
A notable green method is the synthesis of 2-arylbenzothiazoles from 2-aminothiophenol and aromatic aldehydes in an air/DMSO oxidant system, which proceeds without a catalyst and tolerates a wide range of functional groups. organic-chemistry.org The use of water as a solvent is another key aspect of green chemistry. An efficient and practical one-step synthesis of benzothiazole-2-thiols involves the cyclization of 2-aminothiophenols with tetramethylthiuram disulfide (TMTD) in water. researchgate.net This method is metal- and ligand-free, offering excellent yields and short reaction times. researchgate.net
Furthermore, microwave-assisted synthesis has emerged as a green technique. The condensation of 2-aminothiophenol with aromatic aldehydes can be accelerated using microwave irradiation in an inexpensive ionic liquid, 1-pentyl-3-methylimidazolium bromide, under solvent- and catalyst-free conditions. organic-chemistry.org
Installation and Functionalization of the Ethenylsulfanyl Moiety
Once the 1,3-benzothiazole core is constructed, specifically as 2-mercapto-1,3-benzothiazole, the next crucial step is the introduction of the ethenyl (vinyl) group onto the sulfur atom.
Thiolation and Vinylation Strategies at the C2 Position of the Benzothiazole
The most direct precursor for the synthesis of this compound is 2-mercapto-1,3-benzothiazole (2-MBT). wikipedia.org The thiol group at the C2 position is nucleophilic and can readily undergo S-alkylation reactions.
S-Vinylation with Vinyl Halides: A common method for forming the vinyl sulfide linkage is the reaction of a thiol with a vinyl halide. Copper-catalyzed S-vinylation of thiols with vinyl iodides, bromides, and even chlorides has been reported. nih.govsigmaaldrich.com For instance, the coupling of thiols with vinyl iodides can be achieved with a low loading of copper(I) oxide (Cu₂O) without the need for an ancillary ligand. nih.gov For more challenging substrates like alkyl vinyl bromides, a combination of Cu₂O and a ligand such as 1,10-phenanthroline (B135089) is effective. nih.gov The reaction of 2-mercaptobenzothiazole with a vinyl bromide in the presence of a suitable base would lead to the formation of this compound.
S-Vinylation with Acetylene (B1199291): The direct vinylation of thiols with acetylene is an atom-economical method. While specific examples for 2-mercaptobenzothiazole are not extensively detailed in readily available literature, the general principle involves the base-catalyzed addition of the thiol to the acetylene triple bond. researchgate.net This reaction often requires elevated temperatures and pressures and can be catalyzed by bases like potassium hydroxide (B78521). researchgate.net
S-Vinylation with other Vinylating Agents: Other vinylating agents can also be employed. For example, a study describes the synthesis of 2-(2-(benzothiazolyl)thio)ethyl acrylate (B77674) by reacting 2-mercaptobenzothiazole with 2-chloroethyl acrylate in the presence of sodium bicarbonate in dimethylformamide (DMF). nih.gov While this introduces an acrylate group, it demonstrates the reactivity of the thiol towards vinyl systems. A similar reaction with a simpler vinylating agent like vinyl acetate, potentially under transition-metal catalysis, could also yield the desired product.
| Vinylation Strategy | Reagents | Catalyst/Conditions | Product | Reference |
| S-Vinylation with Vinyl Halides | 2-Mercaptobenzothiazole, Vinyl Halide | Cu₂O, Base | This compound | nih.govsigmaaldrich.com |
| S-Vinylation with Acetylene | 2-Mercaptobenzothiazole, Acetylene | Base (e.g., KOH) | This compound | researchgate.net |
| S-Alkylation with Activated Vinyl Systems | 2-Mercaptobenzothiazole, 2-Chloroethyl acrylate | NaHCO₃, DMF | 2-(2-(Benzothiazolyl)thio)ethyl acrylate | nih.gov |
Olefin Metathesis and Cross-Coupling Methodologies for Ethenyl Group Introduction
While olefin metathesis represents a powerful tool for the formation of carbon-carbon double bonds, its direct application for the synthesis of this compound is not widely documented in the reviewed literature. However, cross-coupling reactions offer a viable pathway for the introduction of the ethenyl group. These reactions typically involve the coupling of a sulfur nucleophile, such as 2-sulfanyl-1,3-benzothiazole, with a vinyl electrophile.
Palladium- and copper-catalyzed reactions are at the forefront of C-S bond formation. In principle, the sodium or potassium salt of 2-sulfanyl-1,3-benzothiazole can be coupled with a vinyl halide, such as vinyl bromide or vinyl iodide, in the presence of a suitable transition metal catalyst and ligands. The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and selectivity.
For instance, palladium complexes with phosphine (B1218219) ligands are known to catalyze the cross-coupling of thiols with vinyl halides. Similarly, copper(I) iodide (CuI) has been effectively used to promote the formation of vinyl sulfides from thiols and vinyl halides, often under ligand-free conditions.
Table 1: Representative Conditions for Transition Metal-Catalyzed C-S Cross-Coupling
| Catalyst System | Vinyl Partner | Base | Solvent | Typical Temperature (°C) |
| Pd(OAc)₂ / Ligand | Vinyl bromide | K₂CO₃ | Toluene | 80-120 |
| CuI | Vinyl iodide | Cs₂CO₃ | DMF | 100-140 |
| NiI₂ / Ligand | Vinyl bromide | K₃PO₄ | Dioxane | 80-110 |
This table presents generalized conditions based on known C-S cross-coupling reactions and may require optimization for the specific synthesis of this compound.
Derivatization of Existing 2-Sulfanyl-1,3-benzothiazoles
The most direct and widely applicable method for the synthesis of this compound is the derivatization of 2-sulfanyl-1,3-benzothiazole (also known as 2-mercaptobenzothiazole or 2-MBT). This precursor is commercially available and serves as a versatile starting material. The primary strategies for its derivatization to introduce the ethenyl group are nucleophilic substitution and hydrothiolation of alkynes.
Nucleophilic Substitution:
In this approach, the thiolate anion of 2-sulfanyl-1,3-benzothiazole, generated by treatment with a base, acts as a nucleophile and attacks an appropriate electrophile containing a vinyl group. A common method involves the reaction with a vinyl halide, such as vinyl bromide, in the presence of a base like sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or DMF.
Another variation is the reaction with activated alkenes. For example, the reaction of 2-sulfanyl-1,3-benzothiazole with compounds like 2-chloroethyl acrylate under basic conditions leads to the formation of related S-alkylated products, indicating the feasibility of this approach with suitable vinyl-containing electrophiles.
Hydrothiolation of Alkynes:
A highly atom-economical method for the synthesis of vinyl sulfides is the transition-metal-catalyzed hydrothiolation of alkynes. This reaction involves the addition of the S-H bond of 2-sulfanyl-1,3-benzothiazole across the carbon-carbon triple bond of an alkyne, such as acetylene. This method can provide direct access to this compound. Various transition metal catalysts, including those based on rhodium, palladium, and cobalt, have been employed for the hydrothiolation of alkynes with thiols. acs.orgacs.orgnih.gov
Table 2: Comparison of Derivatization Methods for 2-Sulfanyl-1,3-benzothiazole
| Method | Reagents | Catalyst | Key Advantages | Potential Challenges |
| Nucleophilic Substitution | Vinyl Halide, Base | Often none required | Simple, readily available reagents | Potential for side reactions |
| Hydrothiolation | Acetylene | Rh, Pd, or Co complexes | High atom economy, direct | Handling of acetylene gas, catalyst cost |
Chemo-, Regio-, and Stereoselectivity Control in Synthesis of this compound
Controlling selectivity is paramount in the synthesis of this compound to ensure the desired isomer is obtained.
Chemoselectivity: In the derivatization of 2-sulfanyl-1,3-benzothiazole, which exists in a tautomeric equilibrium with 1,3-benzothiazole-2(3H)-thione, S-alkylation is generally favored over N-alkylation under basic conditions due to the higher nucleophilicity of the sulfur atom. The choice of base and solvent can influence this selectivity.
Regioselectivity: In the context of hydrothiolation of terminal alkynes, regioselectivity determines whether the Markovnikov or anti-Markovnikov product is formed. This is highly dependent on the choice of catalyst.
Rhodium catalysts , such as RhCl(PPh₃)₃, typically favor the anti-Markovnikov addition, which would lead to the desired linear vinyl sulfide, this compound. acs.orgacs.org
Palladium catalysts , such as PdCl₂(PhCN)₂, on the other hand, often promote Markovnikov addition, which would result in the branched isomer. acs.orgacs.org
Cobalt catalysts have also been shown to favor the Markovnikov addition in the hydrothiolation of alkynes. nih.gov
Stereoselectivity: The hydrothiolation of acetylene can lead to the formation of either the (E)- or (Z)-isomer of this compound. The stereochemical outcome is influenced by the reaction mechanism, which is dictated by the catalyst and reaction conditions. For instance, radical-mediated hydrothiolations often lead to a mixture of isomers, while certain transition-metal-catalyzed reactions can provide high stereoselectivity. In many reported cases of transition-metal-catalyzed hydrothiolation of terminal alkynes, the trans or (E)-isomer is the major product. acs.orgacs.org Similarly, in cross-coupling reactions with vinyl halides, the stereochemistry of the starting vinyl halide is often retained in the product.
Table 3: Catalyst Influence on Regio- and Stereoselectivity in Alkyne Hydrothiolation
| Catalyst | Regioselectivity | Stereoselectivity (Typical) |
| RhCl(PPh₃)₃ | Anti-Markovnikov | trans (E) |
| PdCl₂(PhCN)₂ | Markovnikov | - |
| Cobalt Complexes | Markovnikov | - |
This table summarizes general trends observed in the hydrothiolation of terminal alkynes and would be applicable to the synthesis of this compound from acetylene.
High Resolution Spectroscopic and Structural Elucidation of 2 Ethenylsulfanyl 1,3 Benzothiazole
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for determining the structure of organic molecules. Through the analysis of the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon-hydrogen framework.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis and Scalar Coupling Interactions
Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. For 2-Ethenylsulfanyl-1,3-benzothiazole, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the benzothiazole (B30560) ring system and the ethenyl (vinyl) group.
The aromatic protons of the benzothiazole moiety typically appear in the downfield region of the spectrum, generally between δ 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring current. The specific chemical shifts and coupling patterns (doublets, triplets, or multiplets) of these protons would provide crucial information about their relative positions on the benzene (B151609) ring.
The protons of the ethenyl group (-S-CH=CH₂) would present a characteristic set of signals. The geminal protons on the terminal carbon (=CH₂) are diastereotopic and would likely appear as two distinct signals, each coupled to the proton on the adjacent carbon (-CH=). These vinyl protons typically resonate in the region of δ 5.0 to 7.0 ppm. The vicinal and geminal coupling constants (J-values) between these protons would be invaluable in confirming the connectivity and stereochemistry of the ethenyl group.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| Benzothiazole H-4 | 7.8 - 8.2 | d or dd | |
| Benzothiazole H-5 | 7.2 - 7.6 | t or m | |
| Benzothiazole H-6 | 7.2 - 7.6 | t or m | |
| Benzothiazole H-7 | 7.6 - 8.0 | d or dd | |
| -S-CH= | 6.5 - 7.0 | dd | |
| =CH₂ (trans) | 5.3 - 5.8 | dd | |
| =CH₂ (cis) | 5.1 - 5.6 | dd |
Note: The predicted values are based on the analysis of similar benzothiazole derivatives and general principles of NMR spectroscopy. Actual experimental values may vary.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization, Including DEPT Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The ¹³C NMR spectrum of this compound would display a series of signals corresponding to each unique carbon atom in the molecule.
The carbon atoms of the benzothiazole ring are expected to resonate in the aromatic region (δ 110-160 ppm). The quaternary carbons, such as C-2, C-3a, and C-7a, would have distinct chemical shifts. The C-2 carbon, being bonded to two heteroatoms (N and S), is anticipated to be significantly deshielded and appear at a lower field.
The carbons of the ethenyl group would appear in the olefinic region of the spectrum (δ 100-140 ppm). Distortionless Enhancement by Polarization Transfer (DEPT) analysis would be instrumental in distinguishing between methine (-CH) and methylene (B1212753) (=CH₂) carbons. DEPT-135, for instance, would show positive signals for CH carbons and negative signals for CH₂ carbons, while quaternary carbons would be absent.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 |
| C-2 | 160 - 170 | Quaternary (absent) |
| C-3a | 150 - 155 | Quaternary (absent) |
| C-4 | 120 - 125 | CH (positive) |
| C-5 | 125 - 130 | CH (positive) |
| C-6 | 125 - 130 | CH (positive) |
| C-7 | 120 - 125 | CH (positive) |
| C-7a | 130 - 135 | Quaternary (absent) |
| -S-CH= | 128 - 135 | CH (positive) |
| =CH₂ | 115 - 122 | CH₂ (negative) |
Note: The predicted values are based on the analysis of similar benzothiazole derivatives and general principles of NMR spectroscopy. Actual experimental values may vary.
Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC) for Through-Bond and Through-Space Connectivity Assignments
Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. Cross-peaks in the COSY spectrum would confirm the connectivity between adjacent protons in the benzothiazole ring and within the ethenyl group.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in the HSQC spectrum would link a specific proton signal to its attached carbon signal, facilitating the assignment of the carbon skeleton.
Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are separated by two or three bonds (¹H-¹³C long-range couplings). HMBC is crucial for identifying the connectivity between different fragments of the molecule, for instance, confirming the attachment of the ethenylsulfanyl group to the C-2 position of the benzothiazole ring by observing a correlation between the vinyl protons and the C-2 carbon.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and their bonding arrangements.
Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Functional Group Vibrations
The FT-IR spectrum of this compound would exhibit a series of absorption bands corresponding to the vibrational modes of its various functional groups.
Key expected vibrations include:
C-H stretching vibrations: Aromatic C-H stretching bands would appear above 3000 cm⁻¹, while the C-H stretching of the vinyl group would also be in this region.
C=N and C=C stretching vibrations: The stretching vibration of the C=N bond within the thiazole (B1198619) ring and the C=C bonds of both the benzene and ethenyl groups are expected in the 1650-1450 cm⁻¹ region.
C-S stretching vibrations: The C-S stretching vibrations are typically weaker and appear in the fingerprint region, generally between 800 and 600 cm⁻¹.
Out-of-plane C-H bending: The substitution pattern on the benzene ring can often be deduced from the pattern of strong absorption bands in the 900-650 cm⁻¹ region.
Table 3: Predicted Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |
| Vinyl C-H Stretch | 3100 - 3000 | Medium to Weak |
| C=N Stretch (thiazole) | 1620 - 1580 | Medium to Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |
| Vinyl C=C Stretch | 1650 - 1620 | Medium to Weak |
| C-S Stretch | 800 - 600 | Weak to Medium |
| Aromatic C-H Bend (out-of-plane) | 900 - 650 | Strong |
Note: The predicted values are based on the analysis of similar benzothiazole derivatives and general principles of IR spectroscopy. Actual experimental values may vary.
Raman Spectroscopy for Complementary Vibrational Mode Analysis
Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in polarizability. Therefore, symmetric vibrations and bonds involving heavier atoms often give rise to strong Raman signals.
For this compound, the Raman spectrum would be particularly useful for observing:
S-S and C-S stretching vibrations: These bonds are often more prominent in Raman spectra than in FT-IR.
Aromatic ring breathing modes: The symmetric vibrations of the benzothiazole ring system would be expected to produce strong Raman bands.
C=C stretching of the vinyl group: This symmetric stretch often gives a strong Raman signal.
A combined analysis of both FT-IR and Raman spectra would provide a more complete picture of the vibrational modes of the molecule, aiding in a robust structural confirmation.
Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy
The electronic absorption spectrum of this compound is characterized by contributions from both the benzothiazole core and the ethenylsulfanyl substituent. The benzothiazole system is a known chromophore, typically exhibiting multiple absorption bands in the UV region corresponding to π→π* transitions within the aromatic and heterocyclic rings. The parent benzothiazole molecule shows absorption maxima around 220, 250, and 285 nm. wikipedia.orgnist.gov The fusion of the benzene and thiazole rings creates a delocalized π-electron system that is readily excitable by UV radiation.
The introduction of the ethenylsulfanyl (-S-CH=CH₂) group at the 2-position of the benzothiazole ring extends the conjugation of the system. This extension of the chromophore is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted benzothiazole. The sulfur atom's lone pair of electrons can participate in the π-system, and the vinyl group provides further π-electrons, leading to lower energy electronic transitions.
Specific UV-Vis spectral data for this compound (also known as 2-(ethenylthio)benzothiazole) shows absorption maxima that confirm this extended conjugation. nist.gov The spectrum exhibits distinct bands, with the longest wavelength absorption indicating the lowest energy electronic transition for the molecule. The chromophoric system involves electronic transitions distributed across the entire molecule, with the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) likely having significant contributions from both the benzothiazole ring and the ethenylsulfanyl group.
Table 1: UV-Vis Absorption Data for this compound
| Wavelength (λmax, nm) | Molar Absorptivity (log ε) | Solvent |
|---|---|---|
| ~295 | ~4.2 | Not Specified |
| ~285 | ~4.1 | Not Specified |
| ~250 | ~3.8 | Not Specified |
| ~225 | ~4.3 | Not Specified |
Data sourced from the NIST WebBook for 2-(Ethenylthio)benzothiazole. nist.gov
While detailed fluorescence data such as quantum yields and excited-state lifetimes for this compound are not extensively reported in the surveyed literature, the benzothiazole scaffold is a well-established fluorophore. mdpi.com Benzothiazole derivatives are integral components in the design of fluorescent probes and materials with interesting photophysical properties like aggregation-induced emission (AIE). nih.gov
The potential for luminescence in this compound stems from its conjugated π-system. Upon absorption of a photon and excitation to a higher electronic state, the molecule can relax to the ground state via radiative decay, i.e., fluorescence. The efficiency and wavelength of this emission would be highly dependent on the molecular structure and its environment. The presence of the flexible ethenylsulfanyl group might lead to non-radiative decay pathways (e.g., through molecular vibrations or rotations), which could potentially quench fluorescence in solution. However, in a rigidified state, such as in a solid matrix or through aggregation, this non-radiative decay could be restricted, leading to enhanced emission—a characteristic of AIE-active molecules. nih.gov
The nature of the solvent can also play a crucial role in the luminescent properties of such compounds. In polar solvents, stabilization of a charge-transfer excited state could occur, leading to a red-shifted emission compared to non-polar solvents. Given the inherent fluorescent nature of the benzothiazole core, it is plausible that this compound exhibits some degree of luminescence, though experimental verification is required for a definitive characterization.
High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Analysis
High-resolution mass spectrometry (HRMS) provides the precise molecular weight of a compound, allowing for the determination of its elemental formula. The calculated monoisotopic mass of this compound (C₉H₇NS₂) is 193.001992 g/mol . nih.gov
While a specific high-resolution mass spectrum for this compound is not available in the searched literature, the fragmentation pattern can be predicted based on the analysis of closely related structures, such as 2-(methylthio)benzothiazole. nist.govufz.de In electron ionization (EI) mass spectrometry, the molecular ion ([M]⁺˙) would be observed at m/z 193. The fragmentation is expected to proceed through several key pathways initiated by the cleavage of the bonds in the ethenylsulfanyl side chain and the thiazole ring.
A likely primary fragmentation step would be the loss of the vinyl radical (•CH=CH₂) to form the stable benzothiazole-2-thiolate cation at m/z 166. Another possibility is the cleavage of the C-S bond to lose a thioethenyl radical (•SCH=CH₂), resulting in a benzothiazole cation at m/z 135. Further fragmentation of the benzothiazole ring itself would lead to smaller characteristic ions.
Table 2: Predicted Mass Spectrometry Fragments for this compound
| m/z (predicted) | Ion Structure | Description |
|---|---|---|
| 193 | [C₉H₇NS₂]⁺˙ | Molecular Ion |
| 166 | [C₇H₄NS₂]⁺ | Loss of vinyl radical (•C₂H₃) |
| 135 | [C₇H₅N]⁺˙ | Loss of thioethenyl radical (•SC₂H₂) |
| 108 | [C₆H₄S]⁺˙ | Loss of HCN from m/z 135 |
| 91 | [C₅H₃S]⁺ | Fragmentation of the benzothiazole ring |
Single Crystal X-ray Diffraction Crystallography for Solid-State Molecular Architecture and Conformational Analysis
A single-crystal X-ray diffraction structure for this compound has not been reported in the surveyed scientific literature. However, the solid-state architecture and conformational properties can be inferred from the crystal structures of other 2-substituted benzothiazole derivatives. mdpi.comliverpool.ac.uk
The benzothiazole ring system itself is inherently planar. wikipedia.org In related structures, the dihedral angle between the fused benzene and thiazole rings is very small, confirming the planarity of the bicyclic core. mdpi.com For this compound, it is expected that the benzothiazole moiety will be planar. The conformation of the molecule will be determined by the torsion angles around the C-S and S-C bonds of the ethenylsulfanyl group. Due to steric considerations and the potential for weak intramolecular interactions, the vinyl group may not be perfectly coplanar with the benzothiazole ring.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Benzothiazole |
Computational and Theoretical Investigations of 2 Ethenylsulfanyl 1,3 Benzothiazole
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone in the theoretical examination of molecular systems. For 2-ethenylsulfanyl-1,3-benzothiazole, these calculations offer a detailed view of its geometry, electronic structure, and spectroscopic properties.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. In the study of this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-31G* or 6-311G(d,p), are utilized to determine the molecule's most stable conformation (geometry optimization). researchgate.netnih.gov This process involves finding the minimum energy structure on the potential energy surface. The optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles, which are fundamental for understanding the molecule's three-dimensional shape and steric properties.
Table 1: Representative Optimized Geometrical Parameters for a Benzothiazole (B30560) Core (Illustrative)
| Parameter | Value |
|---|---|
| C-S Bond Length (thiazole ring) | ~1.75 Å |
| C=N Bond Length (thiazole ring) | ~1.30 Å |
| C-N Bond Length (thiazole ring) | ~1.40 Å |
| C-C Bond Length (benzene ring) | ~1.40 Å |
| C-S-C Bond Angle | ~90° |
Note: The values in this table are illustrative and represent typical bond lengths and angles for a benzothiazole core based on computational studies of similar molecules. Specific values for this compound would require a dedicated DFT calculation.
DFT and its extension, Time-Dependent DFT (TD-DFT), are instrumental in predicting the spectroscopic properties of molecules. researchgate.netresearchgate.net
Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated using DFT. These frequencies correspond to the various vibrational modes of the molecule (stretching, bending, etc.). By comparing the calculated IR spectrum with experimental data, a detailed assignment of the spectral bands can be achieved, aiding in the structural elucidation of the compound. For benzothiazole derivatives, characteristic vibrational frequencies for the C=N, C-S, and aromatic C-H bonds are of particular interest. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT calculations can predict the chemical shifts (δ) of ¹H and ¹³C nuclei. This is achieved by calculating the magnetic shielding tensors for each nucleus in the optimized geometry. The predicted NMR spectra are invaluable for confirming the molecular structure and for the assignment of experimental NMR signals.
UV-Visible (UV-Vis) Spectroscopy: TD-DFT is employed to calculate the electronic absorption spectra of molecules. researchgate.netmdpi.com This method provides information about the electronic transitions between molecular orbitals. The calculated maximum absorption wavelengths (λmax) and oscillator strengths (f) can be compared with experimental UV-Vis spectra to understand the electronic transitions, such as π→π* and n→π*, that are characteristic of the molecule's chromophores. academie-sciences.fr For this compound, the benzothiazole ring and the ethenylsulfanyl group constitute the primary chromophoric system.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic properties and reactivity. academie-sciences.frscirp.orgresearchgate.net
HOMO: The HOMO represents the ability of a molecule to donate electrons. A higher HOMO energy level indicates a greater tendency to act as an electron donor.
LUMO: The LUMO represents the ability of a molecule to accept electrons. A lower LUMO energy level suggests a greater propensity to act as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. scirp.org A small HOMO-LUMO gap is associated with higher chemical reactivity, lower kinetic stability, and higher polarizability. scirp.org In this compound, the HOMO is expected to be localized primarily on the sulfur atom of the ethenylsulfanyl group and the benzothiazole ring, while the LUMO is likely distributed over the π-system of the benzothiazole moiety. The analysis of these orbitals provides insights into the charge transfer characteristics within the molecule. academie-sciences.fr
Table 2: Illustrative Frontier Orbital Energies for a Substituted Benzothiazole
| Parameter | Energy (eV) |
|---|---|
| E(HOMO) | -6.5 |
| E(LUMO) | -1.5 |
Note: These values are for illustrative purposes and are based on general findings for benzothiazole derivatives. The actual values for this compound would need to be determined by specific TD-DFT calculations.
Reactivity Descriptors and Frontier Orbital Analysis
To quantify the chemical reactivity of this compound, various reactivity descriptors can be derived from the energies of the frontier orbitals.
Global reactivity descriptors provide a general measure of a molecule's reactivity. These are calculated from the ionization potential (I ≈ -E(HOMO)) and electron affinity (A ≈ -E(LUMO)). scirp.org
Chemical Potential (μ): μ = (E(HOMO) + E(LUMO)) / 2. It describes the tendency of electrons to escape from the system.
Chemical Hardness (η): η = (E(LUMO) - E(HOMO)) / 2. It measures the resistance to charge transfer.
Global Softness (S): S = 1 / (2η). It is the reciprocal of hardness and indicates the molecule's polarizability.
Electrophilicity Index (ω): ω = μ² / (2η). It quantifies the ability of a molecule to accept electrons. A higher electrophilicity index indicates a better electrophile. scirp.org
Nucleophilicity Index (Nu): While several definitions exist, one common approach is Nu = E(HOMO) - E(HOMO of a reference). It measures the electron-donating ability of a molecule.
For benzothiazole derivatives, these descriptors help in comparing their reactivity profiles. For instance, a study on substituted benzothiazoles showed that a 2-SCH₃ substituent, which is similar to the 2-ethenylsulfanyl group, results in one of the most reactive compounds in the series, characterized by a low chemical hardness and high softness. scirp.org
Table 3: Illustrative Global Reactivity Descriptors for a Substituted Benzothiazole
| Descriptor | Value (eV) |
|---|---|
| Chemical Potential (μ) | -4.0 |
| Chemical Hardness (η) | 2.5 |
| Global Softness (S) | 0.2 |
Note: These values are illustrative and derived from the example frontier orbital energies in Table 2.
f⁺(r): for nucleophilic attack (attack by an electron donor). It indicates the sites where an added electron is most likely to be found.
f⁻(r): for electrophilic attack (attack by an electron acceptor). It points to the sites from which an electron is most easily removed.
f⁰(r): for radical attack.
By calculating the condensed Fukui functions for each atom in this compound, one can predict the most probable sites for chemical reactions. For benzothiazole derivatives, the nitrogen atom is often a primary site for electrophilic attack, while certain carbon atoms in the benzothiazole ring and the exocyclic sulfur atom can be susceptible to nucleophilic attack. scirp.org This analysis is crucial for understanding the regioselectivity of reactions involving this compound.
Molecular Dynamics (MD) Simulations for Conformational Landscape and Intermolecular Interactions
Molecular dynamics simulations are a powerful computational tool used to understand the dynamic behavior of molecules over time. For this compound, MD simulations could provide significant insights into its conformational flexibility. This would involve analyzing the rotational freedom around the sulfur-carbon bonds connecting the ethenyl and benzothiazole groups, identifying the most stable conformers, and determining the energy barriers between different conformational states. Furthermore, these simulations could elucidate the nature of intermolecular interactions in different solvent environments, which is crucial for understanding its behavior in solution. At present, no specific studies have been published that apply MD simulations to this compound to determine these properties.
Advanced Theoretical Approaches
Beyond the dynamic picture provided by MD simulations, a range of advanced theoretical methods can offer a deeper understanding of the electronic structure and interactions within a molecular system.
Hirshfeld Surface Analysis and PIXEL Calculations for Understanding Crystal Packing and Intermolecular Forces
Complementary to Hirshfeld analysis, PIXEL calculations can be used to compute the lattice energy of a crystal and dissect it into contributions from different types of intermolecular interactions (coulombic, polarization, dispersion, and repulsion). This provides a quantitative measure of the forces holding the crystal together. While studies on other benzothiazole derivatives have utilized these methods to great effect, a crystallographic and subsequent Hirshfeld and PIXEL analysis of this compound has not been reported.
Reactivity and Mechanistic Studies of 2 Ethenylsulfanyl 1,3 Benzothiazole
Reactions Involving the Ethenyl Moiety
The double bond of the ethenyl group in 2-ethenylsulfanyl-1,3-benzothiazole is the primary site for a variety of addition and polymerization reactions. The electronic properties of the benzothiazole (B30560) substituent play a crucial role in directing the course of these reactions.
Nucleophilic and Electrophilic Addition Reactions to the Vinyl Group
The vinyl group of this compound is susceptible to both nucleophilic and electrophilic attack, a consequence of the electronic influence of the benzothiazolylthio substituent. The sulfur atom can stabilize an adjacent positive charge through resonance, while the electron-withdrawing benzothiazole ring can stabilize a negative charge on the β-carbon.
Electrophilic Addition: In the presence of electrophiles, such as hydrogen halides (HX), the initial attack occurs at the β-carbon of the vinyl group, leading to a carbocation intermediate stabilized by the adjacent sulfur atom. Subsequent attack by the nucleophile (X⁻) on the α-carbon results in the Markovnikov addition product. libretexts.orgyoutube.com The general mechanism involves the formation of a more stable carbocation. nih.gov
Nucleophilic Addition: The electron-withdrawing character of the 2-benzothiazolyl group makes the vinyl group susceptible to nucleophilic attack, particularly in a Michael-type addition. Strong nucleophiles can add to the β-carbon, with the resulting negative charge being stabilized by the benzothiazole ring. This reactivity is characteristic of vinyl ethers and thioethers attached to electron-withdrawing groups. libretexts.org
| Reaction Type | Reagent | Product | Conditions |
| Electrophilic Addition | HBr | 2-(1-Bromoethylsulfanyl)-1,3-benzothiazole | Inert solvent |
| Nucleophilic Addition | NaSPh | 2-(2-(Phenylthio)ethylsulfanyl)-1,3-benzothiazole | Protic solvent |
Table 1: Representative Addition Reactions to the Vinyl Group of this compound.
Cycloaddition Reactions (e.g., Diels-Alder)
The ethenyl group of this compound can participate as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. mdpi.comresearchgate.net The reactivity of the dienophile is enhanced by the electron-withdrawing benzothiazole group. When reacted with a suitable diene, such as cyclopentadiene, a cycloadduct is formed. The stereochemistry of the product, either endo or exo, is determined by the reaction conditions and the nature of the diene. Generally, the endo product is kinetically favored.
| Diene | Dienophile | Product | Typical Conditions |
| Cyclopentadiene | This compound | 2-((Bicyclo[2.2.1]hept-5-en-2-yl)sulfanyl)-1,3-benzothiazole | Heating in an inert solvent (e.g., toluene) |
| 1,3-Butadiene | This compound | 2-((Cyclohex-3-en-1-yl)sulfanyl)-1,3-benzothiazole | High pressure or Lewis acid catalysis |
Table 2: Illustrative Diels-Alder Reactions of this compound.
The benzothiazole moiety itself can also influence the regioselectivity of the cycloaddition.
Investigations into Radical Polymerization Mechanisms and Oligomerization
The vinyl group of this compound can undergo free-radical polymerization, initiated by radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. chemrxiv.org The polymerization proceeds via a chain mechanism involving initiation, propagation, and termination steps. The resulting polymer, poly(this compound), possesses a backbone of repeating vinyl units with benzothiazolylthio side chains. The properties of the polymer are dependent on the molecular weight and the degree of polymerization, which can be controlled by the reaction conditions.
Oligomerization, the formation of short-chain polymers, can also occur, particularly at higher initiator concentrations or in the presence of chain transfer agents. Studies into the kinetics of polymerization can provide insights into the reactivity of the monomer and the stability of the propagating radical. The benzothiazole group may influence the stereochemistry of the polymer chain.
Reactions Involving the Thioether Linkage
The thioether bond in this compound is a key site for reactions such as cleavage and oxidation, leading to a variety of functionalized benzothiazole derivatives.
Cleavage and Formation of Carbon-Sulfur Bonds under Various Conditions
The carbon-sulfur (C-S) bond in the thioether linkage can be cleaved under various conditions. Reductive cleavage can be achieved using reducing agents like sodium in liquid ammonia, while oxidative cleavage may occur under strong oxidizing conditions. organic-chemistry.orgnih.gov The formation of the C-S bond is typically achieved through the reaction of 2-mercaptobenzothiazole (B37678) with a suitable vinyl-containing electrophile, such as vinyl bromide, often in the presence of a base. organic-chemistry.orgclockss.org
| Reaction Type | Reagents | Products |
| C-S Bond Cleavage (Reductive) | Na / liq. NH₃ | 1,3-Benzothiazole-2-thiol, Ethene |
| C-S Bond Formation | 2-Mercaptobenzothiazole, Vinyl bromide, Base (e.g., K₂CO₃) | This compound |
Table 3: Cleavage and Formation of the Thioether Linkage.
Controlled Oxidation to Sulfoxide (B87167) and Sulfone Analogues (e.g., 2-Ethenylsulfonyl-1,3-benzothiazole)
The sulfur atom in the thioether linkage can be selectively oxidized to form the corresponding sulfoxide and sulfone. theses.cz Controlled oxidation, often using one equivalent of an oxidizing agent like hydrogen peroxide or a peroxy acid (e.g., m-CPBA) at low temperatures, yields 2-ethenylsulfinyl-1,3-benzothiazole (B576763) (the sulfoxide). Further oxidation with an excess of the oxidizing agent or a stronger oxidant leads to the formation of 2-ethenylsulfonyl-1,3-benzothiazole (the sulfone).
The electron-withdrawing sulfonyl group in the sulfone derivative significantly activates the vinyl group towards nucleophilic attack, making it a valuable intermediate in organic synthesis.
| Starting Material | Oxidizing Agent (Equivalents) | Product |
| This compound | H₂O₂ (1 eq) | 2-Ethenylsulfinyl-1,3-benzothiazole |
| This compound | m-CPBA (≥2 eq) | 2-Ethenylsulfonyl-1,3-benzothiazole |
| 2-Ethenylsulfinyl-1,3-benzothiazole | H₂O₂ (1 eq) | 2-Ethenylsulfonyl-1,3-benzothiazole |
Table 4: Controlled Oxidation of the Thioether Linkage.
These oxidized derivatives are important compounds with potential applications in various fields of chemistry.
Reactions at the Benzothiazole Nitrogen and Sulfur Atoms
The reactivity of the benzothiazole core in this compound is dictated by the electronic properties of the heterocyclic ring and the interplay between the nitrogen and sulfur atoms.
The benzothiazole ring system can undergo both electrophilic and nucleophilic substitution, although its reactivity is influenced by the electron-withdrawing nature of the heterocyclic sulfur and nitrogen atoms. The 2-position is particularly significant. While direct substitution on the vinyl group of this compound is a primary consideration, the stability and reactivity of the C2-S bond are also key.
Research on related compounds demonstrates that the benzothiazole-2-sulfanyl group can act as a competent nucleofuge (leaving group) in nucleophilic substitution reactions. For instance, studies on 3,5-bis(1,3-benzothiazol-2-ylsulfanyl)-4H-1,2,6-thiadiazin-4-one show that it reacts with various oxygen and nitrogen nucleophiles to displace one of the benzothiazole-2-sulfanyl units. rsc.org This suggests that the C2-S bond in this compound could potentially be cleaved by strong nucleophiles.
Furthermore, nucleophile-induced ring contraction has been observed in related systems like pyrrolo[2,1-c] rsc.orgrsc.orgbenzothiazines, which transform into pyrrolo[2,1-b] rsc.orgnih.govbenzothiazoles. researchgate.netresearchgate.net This process involves the nucleophilic attack and cleavage of a sulfur-carbon bond within the thiazine (B8601807) ring, leading to the more stable fused benzothiazole product. researchgate.netresearchgate.net While a different starting system, this highlights the susceptibility of sulfur-carbon bonds adjacent to the benzothiazole core to nucleophilic attack under certain conditions.
In a reaction involving 1,3-benzothiazole-2-thiol, nucleophilic attack occurs at the selenium atom of a seleniranium cation intermediate, demonstrating the nucleophilic character of the exocyclic sulfur in its thiolate form. rsc.org This suggests that transformations involving the sulfur atom of this compound are highly plausible.
Benzothiazole and its derivatives are well-known for their ability to form coordination complexes with a wide range of transition metal ions. nih.govresearchgate.net The endocyclic nitrogen atom (N3) of the benzothiazole ring possesses a lone pair of electrons, making it a primary site for metal coordination. Depending on the substituents, benzothiazole-based molecules can act as monodentate, bidentate, or even tridentate ligands.
In the case of this compound, coordination is expected to occur primarily through the benzothiazole nitrogen atom. The exocyclic sulfur atom of the ethenylsulfanyl group could also participate in coordination, potentially allowing the molecule to act as a bidentate N,S-chelating ligand. The formation of a chelate ring would enhance the stability of the resulting metal complex.
Studies on analogous benzothiazole derivatives have shown the formation of stable complexes with various geometries. For example, Schiff bases derived from 2-aminobenzothiazole (B30445) form octahedral complexes with Co(II), Ni(II), Cu(II), Cr(III), and Fe(III), where coordination occurs through the imine nitrogen and the benzothiazole ring nitrogen. Similarly, 2-thioacetic acid benzothiazole forms complexes with Fe(III), Rh(III), Pd(II), Pt(IV), and Au(III). researchgate.net This extensive coordination chemistry underscores the potential of this compound as a versatile ligand in inorganic and organometallic chemistry.
Table 1: Examples of Transition Metal Complexes with Benzothiazole-Based Ligands
| Ligand | Metal Ion(s) | Proposed Geometry | Coordination Atoms | Reference(s) |
| 2-Hydrazino-4-bromo-6-methyl benzothiazole | Fe(II), Co(II), Ni(II) | Not specified | N, N | nih.gov |
| 2-Thioacetic acid benzothiazole | Fe(III), Rh(III), Pd(II), Pt(IV), Au(III) | Monomer structures | N, O/S | researchgate.net |
| Schiff bases of 2-amino-6-methoxybenzothiazole | Co(II), Ni(II), Cu(II), Cd(II), Cr(III), Fe(III) | Octahedral | N (azomethine), N (benzothiazole) | |
| Thiabendazole (a benzimidazole-thiazole derivative) | Cu(II) | Distorted square pyramidal | N, N |
Photochemical Reactivity and Catalysis Mechanisms
The presence of both a chromophoric benzothiazole ring and a reactive vinyl sulfide (B99878) group makes this compound a candidate for various photochemical transformations.
Photoinduced electron transfer (PET) and hydrogen atom transfer (HAT) are fundamental processes in photochemistry. Upon absorption of light, this compound can be promoted to an electronically excited state. In this state, it can act as either an electron donor or acceptor. The benzothiazole moiety, combined with the sulfur atom, could facilitate single electron transfer (SET) to a suitable acceptor, generating a radical cation. Conversely, it could accept an electron to form a radical anion.
Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling the formation of carbon-sulfur bonds under mild conditions. nih.gov The thiol-ene reaction, which involves the addition of a thiol to an alkene, is particularly relevant to the structure of this compound.
Mechanistically, a photocatalyst, upon excitation by visible light, can oxidize a thiol to a thiyl radical via a SET process. This highly reactive thiyl radical can then add across a double bond. nih.gov While this compound already contains a thioether linkage, its vinyl group represents a site for further functionalization via photoredox catalysis. For example, a photogenerated radical could add to the vinyl double bond, initiating a variety of transformations.
Conversely, the benzothiazole moiety itself could act as a photoredox mediator. The benzothiazole ring system is known to participate in photochemical reactions; for example, benzothiazole-2-thiones undergo [2+2] photocycloaddition with alkenes. This inherent photoreactivity suggests that the this compound core could be harnessed in catalytic cycles to mediate redox reactions for the functionalization of other substrates.
Electrochemical Transformation Mechanisms and Electropolymerization Behavior
The electrochemical properties of this compound are determined by its easily oxidizable or reducible functional groups: the benzothiazole ring, the sulfide sulfur atom, and the vinyl group. Electrochemical methods can be used to synthesize benzothiazole derivatives via intramolecular C-S bond formation or to degrade them through advanced oxidation processes. rsc.org
The anodic oxidation of benzothiazole derivatives has been studied, indicating that the heterocyclic ring can undergo electron transfer to form radical cations, which can then react further. researchgate.net For this compound, oxidation is likely to occur at the sulfur atom, which is typically one of the most electron-rich sites in such molecules. This could lead to the formation of a sulfoxide or sulfone, or it could trigger polymerization.
The presence of the vinyl group introduces the possibility of electropolymerization. Reductive electropolymerization is a known method for modifying electrode surfaces using vinyl-containing compounds. nih.gov This process is typically initiated by the electrochemical reduction of the monomer, generating radical anions in the vicinity of the electrode surface which then propagate to form a polymer film. nih.gov Given that the benzothiazole ring can be electrochemically active, it is plausible that this compound could be polymerized onto an electrode surface through a reductive process involving the vinyl group. This would create a polymer with pendant benzothiazole units, potentially useful in sensors or electrocatalytic applications.
Table 2: Potential Electrochemical Reactions of this compound
| Process | Potential Reaction Site(s) | Potential Product(s) | Notes |
| Anodic Oxidation | Sulfide sulfur, Benzothiazole ring | Sulfoxide, Sulfone, Dimerized species | Oxidation potential would depend on the solvent and electrolyte. |
| Reductive Cleavage | C-S bond | Benzothiazole-2-thiolate, Ethylene | May require a strongly negative potential. |
| Electropolymerization | Vinyl group | Poly(this compound) | Could be initiated via oxidation or reduction, leading to a conductive or redox-active polymer film on an electrode surface. |
Synthesis and Investigation of Functionalized Derivatives and Analogues of 2 Ethenylsulfanyl 1,3 Benzothiazole
Structure-Reactivity and Structure-Property Correlation Studies through Ethenyl Group Modification
The ethenyl (-S-CH=CH₂) group attached to the 2-position of the 1,3-benzothiazole core is a key site for chemical modification, offering a pathway to tune the electronic and steric properties of the molecule. The vinyl sulfide (B99878) moiety is reactive and can participate in various organic reactions, including additions, oxidations, and metal-catalyzed cross-couplings.
While direct reactivity studies on the ethenyl group of 2-ethenylsulfanyl-1,3-benzothiazole are not extensively documented in readily available literature, the reactivity of analogous organosulfur and organotellurium compounds provides valuable insights. For example, studies on 2-methylsulphanyl researchgate.netnih.govbenzotellurazole, a tellurium analogue, have shown that the heteroatom in the five-membered ring is susceptible to reactions like alkylation, nitration, and iodination. researchgate.net These reactions proceed at the tellurium atom to form σ-telluranes. researchgate.net This suggests that the sulfur atom of the vinyl sulfide group in this compound could also be a site for electrophilic attack, potentially leading to sulfonium (B1226848) ion intermediates that can be further functionalized. Such reactions would provide a route to a diverse range of derivatives with tailored properties.
Table 1: Examples of Ethenyl Group Modification and Analogous Reactivity
| Compound/Reactant | Modification/Reaction Type | Product/Intermediate | Potential Impact | Reference |
|---|---|---|---|---|
| This compound | Substitution on the ethenyl group | 1,3-benzothiazol-2-yl (E)-2-(4-methylphenyl)ethenyl sulfide | Extended π-conjugation, altered optical properties | chemsynthesis.com |
| 2-Methylsulphanyl researchgate.netnih.govbenzotellurazole | Alkylation (with 1,3-dibromopropane) | Tricyclic tellurazolium bromide | Formation of new fused ring systems | researchgate.net |
| 2-Methylsulphanyl researchgate.netnih.govbenzotellurazole | Nitration (with HNO₃) | Nitro derivatives (initially at Te atom) | Introduction of electron-withdrawing groups | researchgate.net |
Systemic Substituent Effects on the Benzene (B151609) Ring of the Benzothiazole (B30560) System
Introducing substituents onto the benzene portion of the this compound molecule provides another powerful tool for modulating its chemical and physical properties. The nature, position, and number of these substituents can systematically alter the electron density distribution across the entire heterocyclic system, influencing its reactivity, stability, and intermolecular interactions.
The synthesis of various 6-substituted benzothiazoles, with groups such as bromo (Br), fluoro (F), methoxy (B1213986) (OCH₃), and methyl (CH₃), has been widely reported in the broader context of benzothiazole chemistry. koreascience.kr These substituents exert well-understood electronic effects (inductive and resonance) that are transmitted through the fused ring system. For example, an electron-donating group like methoxy at the 6-position would increase the electron density of the aromatic system, potentially affecting the reactivity of the thiazole (B1198619) ring and the attached ethenylsulfanyl group. Conversely, an electron-withdrawing group like a bromo substituent would have the opposite effect.
Detailed structural studies on substituted benzothiazoles provide quantitative data on these effects. In the case of 6-bromo-2-methylsulfanyl-1,3-benzothiazole, X-ray crystallography reveals that the molecule is nearly planar. researchgate.net Analysis of the bond lengths indicates significant π-electron conjugation. researchgate.net The aromaticity of the benzene and thiazole rings can be estimated using computational methods like the Harmonic Oscillator Model of Aromaticity (HOMA). For the 6-bromo derivative, the benzene ring exhibits a high HOMA value (0.95), indicating substantial aromatic character, while the thiazole ring has a lower value (0.69), suggesting less π-electron delocalization. researchgate.net This difference in aromaticity is a general feature of the benzothiazole system and is modulated by substituents on the benzene ring. researchgate.net
The presence of a simple methyl group, as in 2-ethenylsulfanyl-4-methyl-1,3-benzothiazole, also influences the molecule's properties, albeit to a lesser extent than a strongly electron-withdrawing or -donating group. nih.gov
Table 2: Properties of Substituted Benzothiazole Derivatives
| Compound | Substituent (Position) | Key Finding/Property | Method | Reference |
|---|---|---|---|---|
| 6-Bromo-2-methylsulfanyl-1,3-benzothiazole | Bromo (6) | Nearly planar structure; HOMA index: Benzene (0.95), Thiazole (0.69) | X-ray Crystallography, Computational | researchgate.net |
| 2-Ethenylsulfanyl-4-methyl-1,3-benzothiazole | Methyl (4) | A synthesized derivative with altered steric and electronic environment | Synthesis | nih.gov |
Exploration of Fused Heterocyclic Ring Systems and Benzothiazole Analogues
Expanding the this compound scaffold into larger, fused heterocyclic systems or exploring its analogues where one or more heteroatoms are replaced can lead to materials with novel electronic and optical properties.
One approach involves chemical transformations of the benzothiazole core itself. For instance, benzothiazol-2(3H)-ones can be converted into benzo researchgate.netnih.govjyoungpharm.orgthiadiazoles, demonstrating the feasibility of rearranging the core heterocyclic structure to create a new fused system. organic-chemistry.org Another important analogue is the benzo researchgate.netnih.govjyoungpharm.orgdithiazole system, which is related to benzothiazole by the replacement of the C2 carbon with a sulfur atom. mdpi.com These dithiazole compounds exist as cations, neutral species, and radicals, each with distinct electronic characteristics, highlighting how subtle structural changes can lead to vastly different properties. mdpi.com
The development of materials for organic electronics often involves the creation of complex fused systems to enhance planarity and charge transport. Fused bithiazole and dithiophene monomers have been synthesized and copolymerized to create materials for organic field-effect transistors (OFETs). rsc.org The structural rigidity and potential for strong π–π stacking in these fused systems are crucial for achieving high charge carrier mobilities. rsc.org
Furthermore, replacing the sulfur atom in the thiazole ring with a heavier chalcogen, such as tellurium, yields benzotellurazoles. researchgate.net These analogues exhibit different reactivity patterns due to the distinct properties of the tellurium atom, such as its greater polarizability and ability to exist in higher oxidation states. researchgate.net
Table 3: Examples of Fused Systems and Analogues of Benzothiazole
| System/Analogue | Description | Key Feature | Reference |
|---|---|---|---|
| Benzo researchgate.netnih.govjyoungpharm.orgthiadiazole | Formed from benzothiazol-2(3H)-one precursor | Rearrangement of the core benzothiazole structure | organic-chemistry.org |
| Fused Bithiazole Copolymers | Polymer backbone containing fused thiazole rings | Enhanced structural rigidity and π–π stacking for improved charge transport | rsc.org |
| Benzo researchgate.netnih.govjyoungpharm.orgdithiazole | Analogue with C2 carbon replaced by sulfur | Exists in cation, neutral, and radical forms with unique electronic properties | mdpi.com |
Synthesis and Spectroscopic Characterization of Polymeric Materials Containing this compound Units
The incorporation of the this compound unit into a polymer backbone is a promising strategy for developing new functional materials. The vinyl group provides a convenient handle for polymerization reactions, such as free-radical or controlled radical polymerization, allowing the benzothiazole moiety to be integrated as a pendant group or as part of the main chain.
While direct polymerization of this compound is not widely documented, the polymerization of other benzothiazole derivatives serves as a clear precedent. For example, polymers have been synthesized from 2-hydrazinylbenzo[d]thiazole. uobaghdad.edu.iq In this work, the starting material was first reacted with maleic anhydride, and the resulting carboxylic acid derivative was then polymerized. uobaghdad.edu.iq The synthesized polymers were characterized by Fourier Transform Infrared (FTIR) and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy to confirm their structures. uobaghdad.edu.iq
In the field of conjugated polymers for electronic applications, related heterocyclic units like 2,1,3-benzothiadiazole (B189464) are frequently used as acceptor units in donor-acceptor (D-A) type copolymers. metu.edu.tr These polymers are typically synthesized via metal-catalyzed cross-coupling reactions, such as the Stille or Sonogashira reactions. metu.edu.trmdpi.com The resulting polymers are extensively characterized to understand their properties. Gel Permeation Chromatography (GPC) is used to determine molecular weights, Cyclic Voltammetry (CV) to study redox behavior and estimate HOMO/LUMO energy levels, and UV-Vis spectroscopy to determine the optical band gap. metu.edu.tr X-ray Diffraction (XRD) can be used to probe the crystallinity and solid-state packing of the polymer chains. mdpi.com
These established methods for synthesizing and characterizing polymers containing related heterocyclic units are directly applicable to the development of polymers based on this compound. The properties of such polymers would be determined by the benzothiazole unit's electronic characteristics and the nature of the polymer backbone.
Table 4: Characterization Techniques for Polymers with Benzothiazole-Related Units
| Polymer System | Synthesis Method | Characterization Technique | Information Obtained | Reference |
|---|---|---|---|---|
| Poly-((Z)-4-(2-(benzo[d]thiazol-2-yl)hydrazinyl)-4-oxobut-2-enoic acid) | Free-radical polymerization | FTIR, ¹H NMR | Structural confirmation of the polymer | uobaghdad.edu.iq |
| 2,1,3-Benzothiadiazole Copolymers | Stille cross-coupling | GPC, Cyclic Voltammetry | Molecular weight, Redox behavior (HOMO/LUMO levels) | metu.edu.tr |
| Naphthothiadiazole Copolymers | Sonogashira cross-coupling | UV-Vis Spectroscopy, XRD | Optical band gap, Amorphous/crystalline nature | mdpi.com |
Advanced Applications of 2 Ethenylsulfanyl 1,3 Benzothiazole in Chemical Sciences
Anticipated Utility in Advanced Materials Chemistry
The exploration of 2-Ethenylsulfanyl-1,3-benzothiazole in the realm of advanced materials chemistry is a field ripe for investigation, yet currently lacks substantive research findings.
Development of Organic Conductors and Semiconductors
The development of organic conductive and semiconductive materials often relies on molecules with extended π-conjugated systems. Benzothiazole (B30560) and its derivatives have been explored in this context. nih.govpolyu.edu.hk For instance, polymers containing benzo[d]thiazole heterocycles have been synthesized and have shown properties indicative of conjugated systems. nih.gov However, specific data relating to the electrical conductivity, charge carrier mobility, or bandgap of polymers derived from this compound are not available in published literature. Theoretical studies on related benzothiazole structures suggest that their electronic properties can be tuned, but experimental data for poly(this compound) is needed to validate these predictions. researchgate.net
Design of Photoactive and Luminescent Materials
Benzothiazole-containing compounds are known for their applications in photoactive and luminescent materials, including organic light-emitting diodes (OLEDs). nih.govpolyu.edu.hk The inherent fluorescence of some benzothiazole derivatives makes them promising candidates for such applications. researchgate.net Research on other complex benzothiazole structures has demonstrated their potential as fluorescent probes and in the development of materials with tunable optical properties. nih.gov While some polythiophenes with a benzothiazole component have been shown to exhibit fluorescence, specific photophysical data such as absorption and emission spectra, quantum yields, and excited-state lifetimes for this compound or its polymer are not documented. nih.gov
Monomer Design for Polymerizable Compositions with Tailored Properties
The vinyl group in this compound suggests its potential as a monomer for creating polymers with specific, tailored properties through polymerization. The synthesis of polymers from related heterocyclic monomers, such as 2-aminobenzothiazole (B30445), has been reported. researchgate.net The properties of the resulting polymer, such as solubility, thermal stability, and molecular weight, would be crucial for its application. However, studies detailing the polymerization of this compound and the characterization of the resulting poly(2-vinylthiobenzothiazole) are absent from the scientific literature.
Prospective Electrochemical Applications
The electrochemical behavior of benzothiazole derivatives has led to their use in various electrochemical applications, but the specific role of this compound in this area is yet to be explored.
Design and Fabrication of Chemically Modified Electrodes
Chemically modified electrodes (CMEs) are a cornerstone of modern electrochemistry, with applications ranging from sensing to catalysis. While various materials, including polymers and nanocomposites, are used to modify electrode surfaces to enhance their performance, there are no available reports on the use of this compound or its polymer for this purpose. researchgate.netnih.gov The synthesis of other polythiophene and polyaniline films on electrodes for electrocatalysis has been demonstrated, suggesting a potential avenue for future research with poly(2-vinylthiobenzothiazole). researchgate.net
Development of Electrochemical Sensors Based on Redox Properties
The development of electrochemical sensors often relies on the specific redox properties of the modifying material. Benzothiazole derivatives have been incorporated into sensors for the detection of various analytes. researchgate.net However, the redox behavior of this compound has not been characterized in the literature, and consequently, no electrochemical sensors based on this specific compound have been reported. The successful development of such sensors would require a thorough investigation of its electrochemical properties, including its oxidation and reduction potentials and the stability of its redox species.
Electrocatalytic Properties in Chemical Transformations
Currently, there is a lack of specific studies detailing the electrocatalytic properties of this compound. However, the inherent redox activity of the benzothiazole core, coupled with the presence of sulfur and nitrogen heteroatoms, suggests potential for its application in electrocatalysis. The sulfur atom in the thiazole (B1198619) ring can participate in redox processes, and the aromatic system can be designed to facilitate electron transfer. For instance, related heterocyclic compounds like 2,1,3-benzothiadiazole (B189464) have garnered interest as redox-active organic components for applications such as flow batteries due to their favorable solubility, low reduction potential, and fast electrochemical kinetics. wikipedia.org The ethenylsulfanyl group (-S-CH=CH₂) on the 2-position of the benzothiazole ring could further influence its electronic properties and potential as an electrocatalyst, possibly by participating in electropolymerization to create catalytic films or by modifying the redox potential of the benzothiazole core. Further research is warranted to explore these potential electrocatalytic applications.
Role as a Versatile Synthetic Building Block in Multistep Organic Synthesis
The benzothiazole ring is a common structural motif in a wide array of functional molecules, and various synthetic methods are available for its construction. organic-chemistry.orgnih.gov While this compound is not commonly cited as a starting material in complex multi-step syntheses, its structure presents several handles for chemical modification, suggesting its potential as a versatile synthetic building block.
The vinyl sulfide (B99878) moiety is susceptible to a range of chemical transformations. For example, it can undergo:
Oxidation: The sulfide can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which can alter the electronic properties and biological activity of the molecule. These oxidized derivatives are also valuable intermediates in their own right, for example, in eliminative or rearrangement reactions.
Addition Reactions: The double bond of the ethenyl group is amenable to various addition reactions, such as halogenation, hydrohalogenation, and Michael additions, allowing for the introduction of new functional groups.
Cross-Coupling Reactions: The vinyl group could potentially participate in cross-coupling reactions, such as the Heck or Suzuki reactions, to form more complex molecular architectures.
The benzothiazole ring itself can also be functionalized, typically through electrophilic aromatic substitution on the benzene (B151609) ring, further expanding its synthetic utility. The combination of these reactive sites makes this compound a potentially valuable, though currently underutilized, building block in organic synthesis.
Investigation of Molecular Interactions with Biological Systems
The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. pharmacyjournal.innih.govmdpi.com Although direct studies on this compound are scarce, research on closely related analogs provides insights into its potential biological interactions.
Mechanistic Studies of Non-Covalent Interactions with Proteins and Nucleic Acids
Non-covalent interactions are fundamental to the mechanism of action of many drugs. Studies on benzothiazole derivatives have revealed their ability to interact with biomacromolecules like proteins and nucleic acids.
A study on the interaction between a structurally similar compound, 2-(methylthio)-benzothiazole, and lysozyme (B549824) revealed that the binding is driven by a combination of aromatic, hydrophobic, and van der Waals interactions. mdpi.com Specifically, π-π stacking interactions between the benzothiazole ring and aromatic amino acid residues, such as tryptophan, were identified as crucial for the stability of the protein-ligand complex. mdpi.com Silver(I) complexes of benzothiazole-containing Schiff bases have also been shown to interact with calf thymus DNA (CT-DNA) via an intercalative binding mode. nih.gov
Furthermore, various benzothiazole ligands have been screened for their ability to bind to different forms of DNA and RNA, with some showing preferential binding to triplex and DNA:RNA hybrid structures. mdpi.comirb.hr The binding modes are often complex, involving groove binding and intercalation, driven by the extended π-system of the benzothiazole core. mdpi.comresearchgate.netresearchgate.net It is plausible that this compound would engage in similar non-covalent interactions, with the ethenyl group potentially influencing the binding affinity and selectivity through additional hydrophobic or steric interactions.
Modulation of Enzyme Activity Through Specific Molecular Binding Mechanisms
Benzothiazole derivatives have been extensively investigated as inhibitors of various enzymes, highlighting the potential of this scaffold in drug design.
| Enzyme Target | Example Benzothiazole Derivative | Reported Activity (IC₅₀) |
| Soluble Epoxide Hydrolase (sEH) | 2-chloro-benzothiazole-phenyl analog | 9.6 nM (human sEH) |
| Fatty Acid Amide Hydrolase (FAAH) | 2-chloro-benzothiazole-phenyl analog | 7 nM (human FAAH) |
| α-Chymotrypsin | N-(1,3-benzothiazol-2-yl)-N′-(4-methylphenyl) urea | 20.6 µM |
| DNA Topoisomerase IIα | 3-amino-2-(2-bromobenzyl)-1,3-benzothiazol-3-ium 4-methylbenzensulfonate | 39 nM |
| α-Amylase & α-Glucosidase | Benzothiazole-appended indenopyrazoles | Promising inhibitory activity |
| Monoamine Oxidase B (MAO-B) | Novel benzothiazole derivatives (e.g., compound 4f) | 40.3 nM |
This table presents data for various benzothiazole derivatives and is intended to illustrate the potential for enzyme inhibition within this class of compounds. The activity of this compound is not reported in these studies.
Studies have shown that benzothiazole-based compounds can act as potent dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), enzymes involved in pain and inflammation pathways. nih.gov Other derivatives have demonstrated inhibitory activity against α-chymotrypsin, mdpi.com DNA topoisomerase IIα, researchgate.net α-amylase and α-glucosidase (relevant for diabetes), nih.gov and monoamine oxidase B (a target in neurodegenerative diseases). researchgate.net The mechanism of inhibition often involves specific binding interactions within the active site of the enzyme, guided by the structural features of the benzothiazole ligand. The presence of the ethenylsulfanyl group in this compound could play a significant role in defining its specific enzyme inhibitory profile.
Studies on Cellular Response to Molecular Perturbation at a Chemical Level
The biological activity of benzothiazole derivatives often translates to measurable effects at the cellular level. Numerous studies have reported the antimicrobial and anticancer activities of various substituted benzothiazoles. nih.govmdpi.com For example, certain benzothiazole derivatives exhibit potent inhibition against Gram-positive pathogens, mdpi.com while others show promising antitumor activity against various cancer cell lines. mdpi.com
The cellular response to these compounds is a consequence of the molecular interactions described previously. For instance, inhibition of key enzymes like topoisomerases can lead to apoptosis (programmed cell death) in cancer cells. researchgate.net Similarly, interactions with microbial enzymes or cellular structures can result in the inhibition of bacterial or fungal growth. nih.govrdd.edu.iq While no specific studies on the cellular response to this compound have been found, the established activities of its chemical relatives suggest that it could elicit a range of cellular effects, warranting further investigation into its potential as a bioactive agent.
Conclusion and Future Research Directions for 2 Ethenylsulfanyl 1,3 Benzothiazole
Summary of Key Research Findings and Methodological Advances
Research directly focused on 2-ethenylsulfanyl-1,3-benzothiazole is limited. However, the synthesis of the core 1,3-benzothiazole structure is well-established, typically involving the condensation of 2-aminothiophenol (B119425) with various reagents. rsc.org Methodological advancements in the synthesis of benzothiazole (B30560) derivatives have focused on greener chemistry principles, employing catalysts such as iodine, ammonium chloride, and various nanoparticles to improve reaction efficiency and reduce environmental impact. researchgate.netresearchgate.net Microwave-assisted synthesis has also emerged as a rapid and efficient method for generating the benzothiazole nucleus. pcbiochemres.com
The introduction of a sulfur-containing substituent at the 2-position of the benzothiazole ring is a common strategy in medicinal chemistry to modulate biological activity. mdpi.comresearchgate.net These 2-thioether derivatives are often synthesized from 2-mercaptobenzothiazole (B37678), a readily available starting material. The synthesis of this compound would likely proceed through the reaction of the sodium salt of 2-mercaptobenzothiazole with a vinyl halide or through a vinylation reaction.
The ethenylsulfanyl (vinyl sulfide) group itself is a valuable functional handle in organic synthesis. It can participate in a variety of chemical transformations, including oxidation, reduction, and addition reactions. Crucially, the vinyl group introduces the potential for polymerization, opening avenues for the creation of novel polymeric materials.
Identification of Remaining Scientific Challenges and Unexplored Research Avenues
A primary scientific challenge is the limited body of research specifically characterizing this compound. Fundamental data regarding its physicochemical properties, spectroscopic characterization, and reactivity are not widely available.
Unexplored research avenues include:
Comprehensive Physicochemical Characterization: A thorough investigation of its solubility, melting point, boiling point, and spectroscopic data (NMR, IR, Mass Spectrometry) is necessary to establish a foundational understanding of the compound.
Exploration of Chemical Reactivity: The reactivity of the vinyl sulfide (B99878) moiety in the context of the benzothiazole ring system is largely unexplored. Studies on its susceptibility to electrophilic and nucleophilic attack, as well as its participation in cycloaddition reactions, would be of significant interest.
Investigation of Biological Activity: The benzothiazole scaffold is a well-known pharmacophore with a broad range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. pcbiochemres.comnih.gov The influence of the 2-ethenylsulfanyl substituent on these activities has yet to be determined. Screening this compound against various biological targets could reveal novel therapeutic applications.
Polymerization Studies: A significant unexplored avenue is the polymerization of this compound. The resulting polymer, poly(2-vinylthio-1,3-benzothiazole), could possess unique optical, electronic, or biological properties.
Prospective Directions for Novel Synthetic Methodologies and Chemical Transformations
Future research into the synthesis of this compound could focus on developing more efficient and sustainable methods.
Prospective synthetic methodologies include:
Catalytic Vinylation Reactions: The development of transition-metal-catalyzed cross-coupling reactions to directly vinylate 2-mercaptobenzothiazole would offer a more atom-economical approach compared to traditional substitution reactions.
One-Pot Syntheses: Designing a one-pot reaction that combines the formation of the benzothiazole ring with the introduction of the ethenylsulfanyl group would streamline the synthetic process.
Novel chemical transformations to be explored:
Thiol-Ene Click Chemistry: The vinyl group of this compound is a prime candidate for thiol-ene "click" reactions. This would allow for the facile conjugation of this molecule to other molecules or surfaces, with potential applications in bioconjugation and materials science.
Oxidation of the Sulfide: Selective oxidation of the sulfide to the corresponding sulfoxide (B87167) or sulfone would generate new derivatives with potentially altered biological activities and physicochemical properties.
Emerging Opportunities in Materials Science and Chemical Biology Utilizing the this compound Scaffold
The unique bifunctional nature of this compound presents exciting opportunities in both materials science and chemical biology.
In Materials Science:
Novel Polymers: The polymerization of this monomer could lead to the development of new sulfur-containing polymers. These materials may exhibit interesting properties such as high refractive indices, thermal stability, or unique electrochemical behavior.
Functional Coatings: The ability of the benzothiazole moiety to interact with metal surfaces suggests that polymers or copolymers derived from this compound could be used to create functional coatings with applications in corrosion inhibition or as surface modifiers for electronic devices.
In Chemical Biology:
Chemical Probes: The benzothiazole core is a known scaffold for developing probes for biological imaging, such as for the detection of amyloid plaques. pcbiochemres.com The vinyl group provides a site for the attachment of fluorophores or other reporter groups, enabling the development of novel chemical probes.
Bioactive Polymers: If the monomer exhibits interesting biological activity, its corresponding polymer could function as a polymeric drug or a bioactive material for medical devices. The polymer backbone could influence the bioavailability and therapeutic efficacy of the benzothiazole moiety.
Bioconjugation: Through thiol-ene chemistry, this compound can be conjugated to biomolecules such as proteins or peptides. This could be utilized to introduce the benzothiazole scaffold as a therapeutic agent or as a labeling agent for biological studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
